
Carbamic acid, (triphenylphosphoranylidene)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (triphenylphosphoranylidene)carbamate, also known as methyl (triphenylphosphoranylidene)acetate, is an organophosphorus compound with the molecular formula C21H19O2P. This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a carbamate moiety. It is commonly used as a Wittig reagent in organic synthesis, particularly for the homologation of aldehydes to α,β-unsaturated esters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (triphenylphosphoranylidene)carbamate can be synthesized through the Wittig reaction, which involves the reaction of triphenylphosphine with an appropriate aldehyde or ketone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of methyl (triphenylphosphoranylidene)carbamate follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (triphenylphosphoranylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The triphenylphosphoranylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoranes.
Applications De Recherche Scientifique
Methyl (triphenylphosphoranylidene)carbamate has several scientific research applications:
Chemistry: Used as a Wittig reagent for the synthesis of α,β-unsaturated esters and other organic compounds.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (triphenylphosphoranylidene)carbamate involves the formation of a phosphonium ylide intermediate during the Wittig reaction. This intermediate reacts with carbonyl compounds to form the desired product through a series of nucleophilic addition and elimination steps. The molecular targets and pathways involved include the carbonyl carbon of aldehydes or ketones, which undergo nucleophilic attack by the ylide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- (Methoxycarbonylmethylene)triphenylphosphorane
- (Carbomethoxymethylene)triphenylphosphorane
Uniqueness
Methyl (triphenylphosphoranylidene)carbamate is unique due to its specific structure and reactivity as a Wittig reagent. It offers high selectivity and efficiency in the synthesis of α,β-unsaturated esters, making it a valuable tool in organic synthesis .
Propriétés
Numéro CAS |
40438-23-1 |
|---|---|
Formule moléculaire |
C20H18NO2P |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
methyl N-(triphenyl-λ5-phosphanylidene)carbamate |
InChI |
InChI=1S/C20H18NO2P/c1-23-20(22)21-24(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
CLVUPMNCXUYZMW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


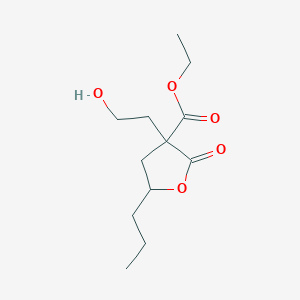
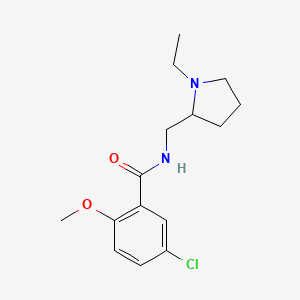
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)
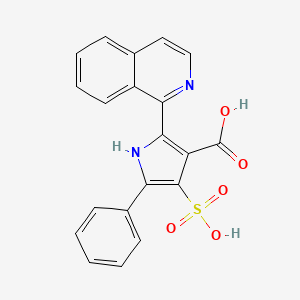
![2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
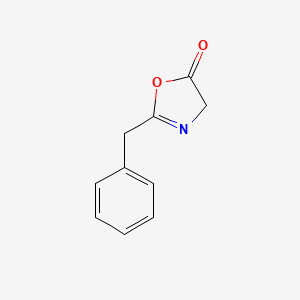
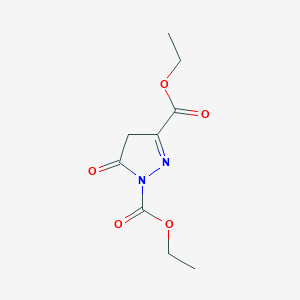
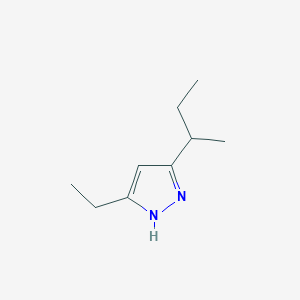
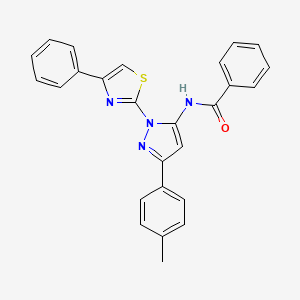
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)

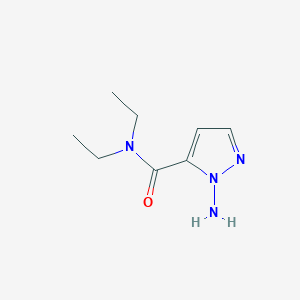
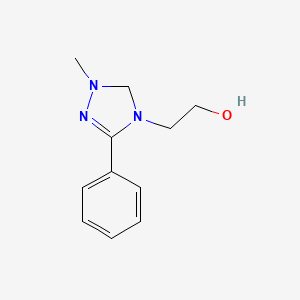
![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
